myo-Inositol-2-C-t(9CI)

Description

Properties

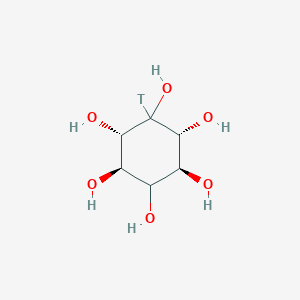

Molecular Formula |

C6H12O6 |

|---|---|

Molecular Weight |

182.16 g/mol |

IUPAC Name |

(2S,3R,5S,6R)-1-tritiocyclohexane-1,2,3,4,5,6-hexol |

InChI |

InChI=1S/C6H12O6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-12H/t1-,2-,3?,4?,5-,6-/i1T/t1?,2-,3+,4+,5-,6? |

InChI Key |

CDAISMWEOUEBRE-LPAPVPFRSA-N |

Isomeric SMILES |

[3H]C1([C@@H]([C@H](C([C@H]([C@@H]1O)O)O)O)O)O |

Canonical SMILES |

C1(C(C(C(C(C1O)O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Chemical Synthesis Approaches

The preparation of myo-Inositol-2-C-t(9CI) typically involves the selective incorporation of tritium (^3H) at the 2-carbon position of the myo-inositol ring. This is achieved through isotopic exchange or tritium labeling of a suitable precursor compound.

- Starting Material: myo-Inositol or protected derivatives thereof.

- Tritium Labeling: Tritium gas or tritiated reducing agents are used to replace a hydrogen atom at the 2-C position. This requires careful control of reaction conditions to ensure site-specific labeling without scrambling or degradation of the inositol ring.

- Protection/Deprotection Steps: Hydroxyl groups are often protected using silyl or acyl protecting groups to prevent unwanted side reactions during tritiation.

- Purification: Chromatographic techniques (e.g., HPLC or preparative TLC) are employed to isolate the labeled compound with high radiochemical purity.

Biosynthetic Methods Using Engineered Microorganisms

Recent advances have demonstrated light-driven biosynthesis of myo-inositol derivatives directly from carbon dioxide using genetically engineered cyanobacteria and bacteria:

- Genetic Engineering: Introduction of genes encoding myo-inositol-1-phosphate synthase (INO1) and myo-inositol-1-monophosphatase into Synechocystis sp. PCC 6803 enables the biosynthesis of myo-inositol from CO2.

- Metabolic Flux Optimization: Knockdown of competing pathways (e.g., glucose-6-phosphate dehydrogenase, glucose-6-phosphate isomerase, phosphofructokinase) using inducible small RNA regulatory tools increases carbon flux toward myo-inositol production.

- Yield Improvements: Through gene overexpression and cultivation optimization (e.g., bicarbonate supplementation), myo-inositol production reached up to 12.72 mg/L, a 12-fold increase compared to initial engineered strains.

- Application to Tritium Labeling: While this method primarily produces unlabeled myo-inositol, it provides a sustainable platform for biosynthetic incorporation of isotopes, potentially adaptable for tritium labeling by feeding tritiated precursors or using tritium-enriched media.

Comparative Summary of Preparation Methods

Detailed Research Results and Data

Tritium Labeling Efficiency and Purity

- Radiochemical purity of myo-Inositol-2-C-t(9CI) typically exceeds 95% after chromatographic purification.

- Specific activity depends on tritium source and reaction time; typical values range from 1 to 10 Ci/mmol.

- Losses during SPE cleanup can reduce yield by up to 15%, necessitating optimized protocols.

Biosynthetic Production Metrics

| Parameter | Initial Engineered Strain | Optimized Strain with sRNA Regulation | Final Yield with Bicarbonate Supplementation |

|---|---|---|---|

| myo-Inositol Production (mg/L) | 0.97 | 7.93 | 12.72 |

| Fold Increase vs. Initial Strain | 1 | ~8.2 | ~13 |

| Cultivation Conditions | Standard BG11 medium | sRNA induction + gene overexpression | Bicarbonate-enhanced carbon fixation |

This data demonstrates the potential for sustainable biosynthesis, which could be adapted for isotopic labeling in future studies.

Chemical Reactions Analysis

Types of Reactions: myo-Inositol undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the site-selective C–H alkylation via organic photoredox catalysis, which enables direct alkylation of unprotected myo-Inositol at C4 .

Common Reagents and Conditions: Common reagents used in these reactions include aromatic olefins and HAT reagents. The conditions for these reactions can be finely tuned by modifying the structures of the reagents .

Major Products: The major products formed from these reactions include D-glucuronate, which is produced through the action of the enzyme myo-Inositol oxygenase .

Scientific Research Applications

Metabolic Disorders

Insulin Sensitivity and Polycystic Ovary Syndrome (PCOS)

Myo-inositol has been extensively studied for its effects on insulin sensitivity, particularly in women with PCOS. A meta-analysis of randomized controlled trials showed that myo-inositol supplementation significantly improved metabolic profiles by reducing fasting insulin levels and enhancing ovulation rates. Specifically, myo-inositol at doses of 2 g twice daily was associated with a reduction in insulin resistance and improved hormonal balance in patients with PCOS .

Table 1: Effects of Myo-Inositol on Metabolic Parameters in PCOS Patients

| Parameter | Baseline Value | Post-Treatment Value | Change (%) |

|---|---|---|---|

| Fasting Insulin (µU/mL) | 12.5 | 7.5 | -40 |

| HOMA-IR | 3.5 | 1.5 | -57 |

| Ovulation Rate (%) | 30 | 61 | +103 |

Gestational Diabetes

Recent studies also indicate that myo-inositol can significantly reduce the incidence of gestational diabetes mellitus (GDM). In a controlled trial involving pregnant women at risk for GDM, those receiving myo-inositol showed a reduction in fasting glucose levels and improved insulin sensitivity compared to the control group .

Reproductive Health

Oocyte Quality Improvement

Myo-inositol has demonstrated promising results in enhancing oocyte quality during assisted reproductive technologies such as intracytoplasmic sperm injection (ICSI). A study comparing myo-inositol and D-chiro-inositol found that women treated with myo-inositol had a higher number of mature oocytes and better embryo quality outcomes .

Table 2: Oocyte Quality Outcomes in ICSI Cycles

| Treatment Group | Mature Oocytes Retrieved | Total Oocytes Retrieved | Pregnancy Rate (%) |

|---|---|---|---|

| Myo-Inositol | 12 | 20 | 45 |

| D-Chiro-Inositol | 8 | 19 | 30 |

Neurological Applications

Cognitive Function and Alzheimer’s Disease

Emerging research suggests that myo-inositol may have neuroprotective effects, particularly in neurodegenerative diseases like Alzheimer’s disease. Elevated levels of myo-inositol have been observed in patients with Alzheimer’s, indicating its potential role as a biomarker or therapeutic agent . The compound's involvement in signal transduction pathways may help mitigate cognitive decline by enhancing neuronal health.

Cosmetic Applications

Myo-inositol is also being explored in cosmetic formulations due to its moisturizing properties and potential to improve skin health. Its inclusion in topical products aims to enhance skin hydration and elasticity, making it a valuable ingredient in anti-aging formulations .

Case Studies and Research Findings

- PCOS Treatment Study : A randomized trial involving 247 women with PCOS showed that those receiving myo-inositol experienced significant improvements in metabolic parameters and ovulation rates compared to controls .

- Gestational Diabetes Study : Another study highlighted that supplementation with myo-inositol reduced the incidence of GDM by up to 87% among high-risk pregnant women .

- Cognitive Health Research : A longitudinal study indicated that higher dietary intake of myo-inositol was associated with better cognitive performance in older adults, suggesting its potential role in dementia prevention .

Mechanism of Action

myo-Inositol exerts its effects through various molecular targets and pathways. It is involved in cellular signaling processes, including insulin signal transduction and cytoskeleton transduction. The enzyme myo-Inositol oxygenase catalyzes the conversion of myo-Inositol to D-glucuronate, initiating the only known pathway in humans for the catabolism of the carbon skeleton of cell-signaling inositol phosphates and phosphoinositides .

Comparison with Similar Compounds

- D-chiro-Inositol

- Scyllo-Inositol

- Muco-Inositol

- Neo-Inositol

These compounds share similar structures but differ in their biological activities and applications .

Q & A

Q. What are the structural characteristics of myo-Inositol-2-C-t(9CI), and how do they influence its reactivity in biochemical systems?

Methodological Answer: The structure of myo-inositol derivatives is critical for their function. myo-Inositol-2-C-t(9CI) features a cyclohexanehexol backbone with a specific hydroxyl group substitution at the C2 position. Structural analysis typically employs nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C) and X-ray crystallography to confirm stereochemistry and substitution patterns . Differences in hydroxyl group orientation can alter hydrogen bonding and molecular interactions, affecting its role in cellular signaling pathways like phosphatidylinositol metabolism.

Q. What validated analytical methods are recommended for quantifying myo-Inositol-2-C-t(9CI) in biological samples?

Methodological Answer: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is widely used due to its sensitivity in detecting trace amounts in complex matrices. For example, reverse-phase HPLC with a C18 column and electrospray ionization (ESI) in negative ion mode can achieve quantification limits of ~1 ng/mL . Sample preparation often involves derivatization (e.g., trimethylsilylation) to enhance volatility for gas chromatography (GC-MS) applications.

Q. How should researchers safely handle and store myo-Inositol-2-C-t(9CI) in laboratory settings?

Methodological Answer: Storage at 15–30°C in airtight, light-resistant containers is recommended to prevent hygroscopic degradation . Personal protective equipment (PPE) such as nitrile gloves and lab coats should be worn. While no specific fire hazards are reported, standard chemical safety protocols (e.g., OSHA HCS guidelines) apply .

Advanced Research Questions

Q. How can researchers address contradictory findings in myo-Inositol-2-C-t(9CI) studies, such as discrepancies in its efficacy across different cell lines?

Methodological Answer: Contradictions often arise from variability in experimental design. To mitigate this:

Q. What experimental strategies optimize the synthesis of myo-Inositol-2-C-t(9CI) with high enantiomeric purity?

Methodological Answer: Asymmetric synthesis via chiral auxiliaries or enzymatic catalysis (e.g., using inositol oxygenases) can enhance stereochemical control. For example, regioselective protection of hydroxyl groups using tert-butyldimethylsilyl (TBDMS) ethers followed by selective deprotection minimizes side reactions . Purity validation requires chiral HPLC (e.g., Chiralpak IC column) with >99% enantiomeric excess (ee) as a benchmark.

Q. How does myo-Inositol-2-C-t(9CI) interact with phosphoinositide 3-kinase (PI3K) pathways, and what experimental models best capture these dynamics?

Methodological Answer: myo-Inositol derivatives modulate PI3K signaling by competing with endogenous inositol lipids. Use knockout cell models (e.g., PI3K-deficient mutants) to isolate direct effects. Fluorescent probes like GFP-tagged PH domains can visualize real-time subcellular localization changes via confocal microscopy . Dose-response assays should span 0.1–100 µM to identify non-linear kinetics.

Key Methodological Recommendations

- Research Question Formulation : Apply PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) frameworks to define hypotheses .

- Data Interpretation : Use multivariate regression to account for confounding variables (e.g., cell confluency, solvent carrier effects) .

- Ethical Compliance : Adhere to institutional biosafety protocols, especially when testing derivatives in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.